N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19F3N6O2 and its molecular weight is 420.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and neuropharmacological applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a triazolo-pyrazine moiety linked to a pyrrolidine and an acetamide group. The molecular formula is C16H19F3N6, with a molecular weight of approximately 372.36 g/mol. The presence of trifluoromethoxy and triazole groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉F₃N₆ |
Molecular Weight | 372.36 g/mol |
IUPAC Name | This compound |
PubChem CID | [insert CID here] |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to triazolo[4,3-a]pyrazines. For instance, a series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent inhibitors of Zika virus protease (ZVpro), demonstrating IC50 values as low as 130 nM. These compounds exhibited significant inhibition of viral replication in cellular models and in vivo studies, indicating their promise as therapeutic agents against flavivirus infections .
Key Findings:
- Compound Efficacy: Compounds with similar structural features to this compound showed significant antiviral activity against Zika and dengue viruses.
- Mechanism of Action: The mechanism involves binding to the allosteric site of the NS2B-NS3 protease complex, crucial for viral replication .
Neuropharmacological Effects
Compounds containing the pyrrolidine and pyrazine structures have been investigated for their effects on adenosine receptors, particularly A2A receptor antagonists. These receptors are implicated in various neurodegenerative disorders such as Parkinson's disease. In vitro assays have demonstrated that certain derivatives exhibit high binding affinities and selective antagonistic activity against A2A receptors .
Research Highlights:
- Binding Affinity: Several derivatives have shown promising binding affinities (K_i values) in the nanomolar range.
- Therapeutic Potential: The ability to modulate A2A receptor activity suggests potential applications in treating neurodegenerative diseases and other conditions influenced by adenosine signaling .
Study 1: Antiviral Screening
A recent study screened a library of triazole derivatives for antiviral activity against Zika virus. Among the tested compounds, those structurally related to this compound demonstrated significant inhibition with IC50 values ranging from 0.39 μM to 0.71 μM .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds in models of Parkinson's disease. Results indicated that these compounds could prevent dopaminergic neuron death in vitro and improve motor function in animal models through A2A receptor modulation .
Propiedades
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-12-25-26-18-17(23-7-9-28(12)18)27-8-6-14(11-27)24-16(29)10-13-2-4-15(5-3-13)30-19(20,21)22/h2-5,7,9,14H,6,8,10-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPQPUNHBLNQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)CC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.